s-Diphenylcarbazone
Overview
Description
Synthesis Analysis
The synthesis of s-Diphenylcarbazone involves the oxidation of diphenylcarbazide. A study highlighted the cyclization of the semicarbazone template of aryl semicarbazones, leading to the synthesis of various compounds for anticonvulsant activity research, though not directly synthesizing s-Diphenylcarbazone, it provides insight into related synthetic routes (Shalini et al., 2009).
Molecular Structure Analysis
The molecular structure of s-Diphenylcarbazone and its complexes has been the subject of detailed studies. For instance, complexes of diphenylcarbazone with various cations have been examined, revealing insights into their molecular structures and the formation of carbazone complexes (Balt & Dalen, 1963).
Chemical Reactions and Properties
s-Diphenylcarbazone participates in numerous chemical reactions, especially in forming complexes with metal ions. It has been reported to react with cations like Mn, Fe, Co, Ni, Cu, Zn, Cd, Sn, and Pb, forming various carbazone complexes (Balt & Dalen, 1963). The oxidation-reduction processes of s-Diphenylcarbazone have been explored, showing its capability to undergo reversible changes under specific conditions (Ramírez et al., 1996).
Physical Properties Analysis
The physical properties of s-Diphenylcarbazone, such as stability and solubility, have been investigated in various studies. Its stability in different chemical environments and its selective extraction capabilities for metal ions highlight its physical robustness and utility in analytical chemistry (Jing Fan et al., 2008).
Chemical Properties Analysis
s-Diphenylcarbazone's chemical properties, particularly its reactivity with metal ions and its role in forming complexes, have been extensively studied. Its ability to form stable complexes with metals such as mercury and its application in on-line selective solid-phase extraction processes demonstrate its valuable chemical properties (Jing Fan et al., 2008).
Scientific Research Applications
Complexation with Metal Ions :
- s-Diphenylcarbazone forms complexes with various metal ions, which is fundamental in qualitative analysis and extraction methods. Notably, it forms colloidal complexes with mercury(I) and mercury(II) which decompose under UV and visible light to form diphenylcarbodiazone (Bait & Dalen, 1962). Similar complexation behavior is observed with other cations like Mn, Fe, Co, Ni, Cu, Zn, Cd, Sn, and Pb, where the compositions of these complexes were determined (Balt & Dalen, 1963).
Trace Metal Determination :
- The compound is used in derivative spectrophotometry for simultaneous and individual determination of trace levels of zinc(II) and cadmium(II), demonstrating its potential in environmental and material sciences (Kaur et al., 2007).
Solid-Phase Extraction and Spectrophotometry :
- s-Diphenylcarbazone-functionalized silica gel has been developed for selective solid-phase extraction and determination of mercury, showcasing its stability and reusability, which is valuable for environmental monitoring (Fan et al., 2008).
Prenconcentration and Determination of Mercury and Methylmercury :
- s-Diphenylcarbazone immobilized on sodium dodecyl sulfate coated alumina has been used effectively for collecting mercury (II) and methylmercury cations at sub-ppb level, illustrating its application in detailed water analysis (Dadfarnia et al., 2002).
In Volumetric Analysis :
- It has been suggested as an internal indicator in the volumetric determination of molybdenum by standard lead nitrate solution, indicating its role in improving the precision of such measurements (Deshmukh, 1956).
Colorimetric Determination :
- s-Diphenylcarbazone is used in colorimetric determination methods, for instance, in the sensitive determination of free fatty acids in blood, demonstrating its utility in biochemistry and medical diagnostics (Itaya, 1977).
Safety And Hazards
S-Diphenylcarbazone may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
1-anilino-3-phenyliminourea;1,3-dianilinourea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O.C13H12N4O/c2*18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14-15H,(H2,16,17,18);1-10,14H,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJPBIRJSVMEKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NNC(=O)NNC2=CC=CC=C2.C1=CC=C(C=C1)NNC(=O)N=NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Anilino-3-phenyliminourea; 1,3-dianilinourea | |
CAS RN |
10329-15-4 | |
Record name | NSC5063 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010329154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC5063 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5063 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diphenylcarbazone compound with s-diphenylcarbazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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